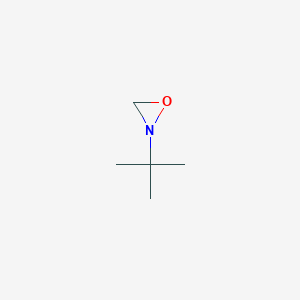
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- is a chiral oxaziridine compound known for its unique three-membered ring structure containing nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- typically involves the reaction of an imine with a peracid. One common method is the reaction of a tert-butyl imine with m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity oxaziridine.
Análisis De Reacciones Químicas
Types of Reactions
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring an oxygen atom to substrates.
Reduction: It can be reduced to the corresponding amine.
Substitution: The oxaziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids and hydrogen peroxide. Reactions are typically carried out at low temperatures to maintain the integrity of the oxaziridine ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the oxaziridine ring under mild conditions.
Major Products Formed
Oxidation: Products include epoxides and hydroxylamines.
Reduction: The major product is the corresponding amine.
Substitution: Substituted oxaziridines or open-chain amines are formed.
Aplicaciones Científicas De Investigación
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a building block for complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- involves the transfer of an oxygen atom to substrates during oxidation reactions. The compound’s reactivity is attributed to the strained three-membered ring, which makes the oxygen atom highly electrophilic. Molecular targets include various organic substrates, and the pathways involved often lead to the formation of epoxides or hydroxylamines.
Comparación Con Compuestos Similares
Similar Compounds
- Oxaziridine, 2-(1,1-dimethylethyl)-3-(2-furanyl)-
- Oxaziridine, 2-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1-dimethylethyl)-
Uniqueness
Oxaziridine, 2-(1,1-dimethylethyl)-, (S)- is unique due to its chiral nature and the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity. Compared to other oxaziridines, it offers distinct advantages in asymmetric synthesis and selective oxidation reactions.
Propiedades
Número CAS |
63017-52-7 |
|---|---|
Fórmula molecular |
C5H11NO |
Peso molecular |
101.15 g/mol |
Nombre IUPAC |
2-tert-butyloxaziridine |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)6-4-7-6/h4H2,1-3H3 |
Clave InChI |
CIUGASKPPMSIGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


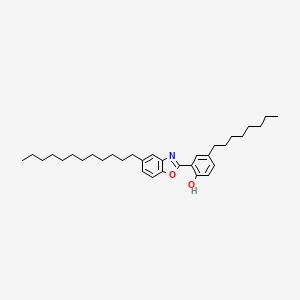

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
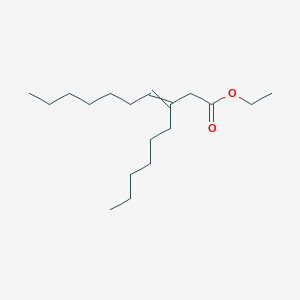

![5-[1-(4-tert-Butylphenyl)-2-nitrobutyl]-2H-1,3-benzodioxole](/img/structure/B14516840.png)
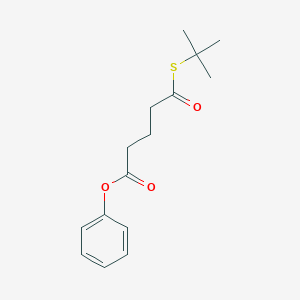
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
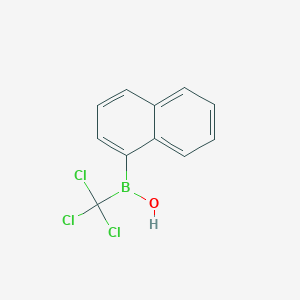
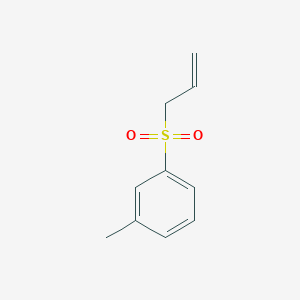
![1-[3-(2,3,4,7-Tetrahydro-1H-inden-1-yl)propyl]piperidine](/img/structure/B14516872.png)
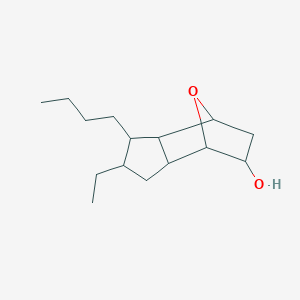

![3-[2-(4-Nitrophenyl)hydrazinylidene]-4-oxo-N-phenylcyclohexa-1,5-diene-1-carboxamide](/img/structure/B14516891.png)
